molecular formula C16H14F2OS B1324878 2',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-77-6

2',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone

Cat. No. B1324878
CAS RN: 898781-77-6
M. Wt: 292.3 g/mol
InChI Key: YGIKVYYEZBZPNQ-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H14F2OS . It has a molecular weight of 292.35 . This compound is gaining increasing attention in scientific research and industry.


Molecular Structure Analysis

The InChI code for 2’,4’-Difluoro-3-(4-thiomethylphenyl)propiophenone is 1S/C16H14F2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Crystal and Molecular Structure

Research on the crystal and molecular structure of isomers related to 2',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone reveals different biological activities. For example, studies on the anti-3′,4′-difluoro-2-hydroxyiminopropiophenone show that the more active form has a specific monoclinic space-group and consists of intermolecular O–H⋯O bonds, which are crucial for its biological activity (Allen, Trotter, & Rogers, 1971).

Organic Solar Cells Efficiency

In the field of organic solar cells, derivatives of this compound have been utilized. For instance, a study demonstrates that nonfused ring electron acceptors (NFREAs) with structural components similar to this compound enhance the efficiency of organic solar cells up to 15.44%, a significant advancement in solar energy technology (Wang et al., 2021).

Fluorescent pH Probes

The compound's derivatives have been explored as fluorescent pH probes. BODIPY-based hydroxyaryl derivatives, for example, show large fluorescent enhancement in acidic solutions, indicating potential for use in biochemical and medical applications (Baruah et al., 2005).

Liquid Crystal Photoalignment

In liquid crystal displays (LCDs), compounds structurally similar to this compound have been studied for their photoalignment properties. Fluorinated derivatives, in particular, demonstrate excellent photoalignment, suggesting their potential application in LCD technology (Hegde et al., 2013).

Novel Copolymers Synthesis

The synthesis of novel copolymers incorporating halogen ring-disubstituted derivatives, including compounds similar to this compound, has been explored. These copolymers have potential applications in various industries due to their unique properties and thermal stability (Savittieri et al., 2022).

High-Performance Polymers

Research has been conducted on high-performance polymers containing derivatives of this compound. These polymers exhibit outstanding thermal properties and solubility in organic solvents, making them suitable for engineering plastics and membrane materials (Liaw et al., 2007).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIKVYYEZBZPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644401
Record name 1-(2,4-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898781-77-6
Record name 1-(2,4-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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